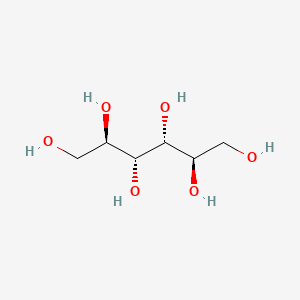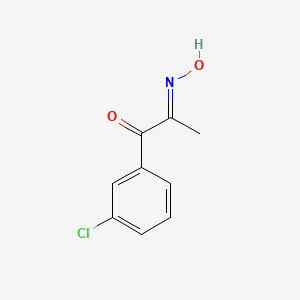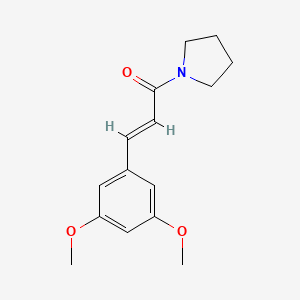![molecular formula C3H6O3 B583790 DL-[1,2-13C2]glyceraldehyde CAS No. 478529-51-0](/img/structure/B583790.png)
DL-[1,2-13C2]glyceraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-[1,2-13C2]glyceraldehyde is an isotope form of glyceraldehyde . Glyceraldehyde is the simplest of all aldoses and has been shown to be one of the carbonyl metabolites of dietary fructose . It serves as an efficient cross-linking agent and is considered non-toxic . It is an intermediate of a number of metabolic pathways such as glycolysis and the pentose phosphate pathway .
Synthesis Analysis
Researchers have suggested that the condensation of low-molecular-weight aldehydes under basic conditions (e.g., pH > 11) is the prebiotic reaction responsible for the abiotic formation of carbohydrates . This study investigates the stability of DL-glyceraldehyde and its reaction products under the simulated conditions of an Archean surface hydrothermal system . In hot (323 K) and acidic (pH 2) solutions under the presence of suspended iron (III) oxide hydroxide powder, DL-glyceraldehyde readily decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions .Molecular Structure Analysis
The molecular formula of DL-[1,2-13C2]glyceraldehyde is (13C)2CH6O3 . The molecular weight is 92.06 . The IUPAC Standard InChI is InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2 .Chemical Reactions Analysis
DL-glyceraldehyde readily decomposes into low-molecular-weight compounds and transforms into sugar-like molecules via condensation reactions under certain conditions . For example, under simulated hydrothermal conditions, it decomposes into low-molecular-weight compounds and transforms into sugar-like molecules .Physical And Chemical Properties Analysis
DL-[1,2-13C2]glyceraldehyde is a solid substance . It has a molecular weight of 92.06 and a molecular formula of (13C)2CH6O3 . It is stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place .Applications De Recherche Scientifique
Synthesis of Isotopically Labeled Compounds : DL-[1,2-^13C2]glyceraldehyde has been utilized in the synthesis of isotopically labeled compounds. For instance, a study demonstrated the transketolase-catalyzed synthesis of D-[1,2-^13C2]xylulose from DL-[1,2-^13C2]glyceraldehyde, which is significant in carbohydrate chemistry and metabolic studies (Demuynck et al., 1990).
Structural Analysis : The compound has been studied for its molecular structure. An X-ray study of DL-glyceraldehyde revealed insights into its chair-form symmetrical p-dioxan structure, which is important for understanding its chemical behavior (Senma et al., 1973).
Dimerization Studies : Research has been conducted on the spontaneous dimerization of DL- and D-glyceraldehyde, providing insights into the molecular structures and stability of the resulting diastereoisomers (García-Jiménez et al., 2005).
Inhibition of Glycolysis and Protein Synthesis : DL-Glyceraldehyde has been found to inhibit glycolysis and depress the incorporation of labeled amino acids into proteins, providing insights into metabolic processes in normal and neoplastic tissues (Guidotti et al., 1964).
Analysis of Reducing Sugars in Aqueous Solution : DL-Glyceraldehyde has been analyzed in aqueous solutions to determine the composition of reducing sugars, contributing to the understanding of carbohydrate chemistry (Angyal & Wheen, 1980).
Study of Non-Enzymatic Reactions : It has been involved in studies of non-enzymatic interactions, such as the study of glyoxylate interactions with amino acids, highlighting its role in advanced glycation end products formation (Dutta et al., 2007).
Chemical Evolution Research : DL-Glyceraldehyde has been investigated in the context of chemical evolution, particularly under gamma irradiation, contributing to the understanding of prebiotic chemistry (Cruz-Castañeda et al., 2017).
Safety and Hazards
Orientations Futures
Research on DL-[1,2-13C2]glyceraldehyde and similar compounds continues to be of interest, particularly in the context of chemical evolution and the origin of life . The study of the stability of DL-glyceraldehyde and its reaction products under simulated conditions of an Archean surface hydrothermal system is one such area of ongoing research .
Propriétés
IUPAC Name |
2,3-dihydroxy(1,2-13C2)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-ZKDXJZICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH]([13CH]=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.063 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








